![molecular formula C8H13ClF3N B6274993 rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride CAS No. 2307778-74-9](/img/no-structure.png)

rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

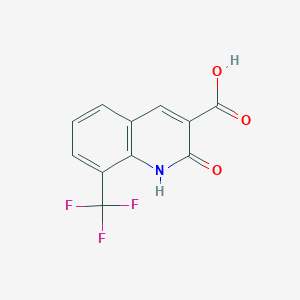

The compound “rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a trifluoromethyl group, and a hydrochloride group. The stereochemistry is indicated by the (3aR,6aR) notation, which suggests the presence of chiral centers at the 3a and 6a positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring and the trifluoromethyl group. The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a pyrrole derivative, it would likely be a polar compound due to the presence of nitrogen in the ring and the trifluoromethyl group . The hydrochloride group would make it a salt, which could improve its solubility in water .Direcciones Futuras

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. The trifluoromethyl group is of particular interest in medicinal chemistry, and research into new methods for its introduction is a hot topic .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride involves the following steps: 1) synthesis of 3-(trifluoromethyl)cyclopentanone, 2) synthesis of 3-(trifluoromethyl)cyclopentanone oxime, 3) reduction of 3-(trifluoromethyl)cyclopentanone oxime to 3-(trifluoromethyl)cyclopentanamine, 4) cyclization of 3-(trifluoromethyl)cyclopentanamine to rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole, and 5) formation of the hydrochloride salt of the final product.", "Starting Materials": [ "1,1,1-trifluoroacetone", "sodium hydride", "hydroxylamine hydrochloride", "sodium borohydride", "3-bromo-1-chloropropane", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 3-(trifluoromethyl)cyclopentanone", "React 1,1,1-trifluoroacetone with sodium hydride in THF to form the enolate", "Add 3-bromo-1-chloropropane to the enolate and heat to form 3-(trifluoromethyl)cyclopentanone", "Step 2: Synthesis of 3-(trifluoromethyl)cyclopentanone oxime", "React 3-(trifluoromethyl)cyclopentanone with hydroxylamine hydrochloride in ethanol to form 3-(trifluoromethyl)cyclopentanone oxime", "Step 3: Reduction of 3-(trifluoromethyl)cyclopentanone oxime to 3-(trifluoromethyl)cyclopentanamine", "React 3-(trifluoromethyl)cyclopentanone oxime with sodium borohydride in ethanol to form 3-(trifluoromethyl)cyclopentanamine", "Step 4: Cyclization of 3-(trifluoromethyl)cyclopentanamine to rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole", "React 3-(trifluoromethyl)cyclopentanamine with sodium hydroxide in ethanol to form the cyclic intermediate", "Acidify the reaction mixture with hydrochloric acid to form rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole", "Step 5: Formation of the hydrochloride salt of the final product", "React rac-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole with hydrochloric acid to form the hydrochloride salt of the final product" ] } | |

Número CAS |

2307778-74-9 |

Fórmula molecular |

C8H13ClF3N |

Peso molecular |

215.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.